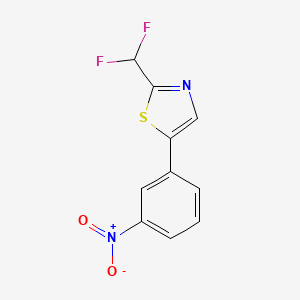
2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with difluoromethylating agents and nitrophenyl derivatives. One common method involves the cyclization of a thioamide with a halogenated nitrobenzene derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cyclization: The thiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Cyclization: Cyclization agents like phosphorus pentachloride (PCl5) or sulfur dichloride (SCl2).
Major Products Formed
Reduction: Formation of 2-(Difluoromethyl)-5-(3-aminophenyl)-1,3-thiazole.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Cyclization: Formation of polycyclic thiazole derivatives.
科学的研究の応用
2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
類似化合物との比較
Similar Compounds
2-(Difluoromethyl)-5-(3-aminophenyl)-1,3-thiazole: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-3-nitrophenyl difluoromethyl sulfone: Contains a sulfone group instead of a thiazole ring.
(2-Nitrophenyl)methanol derivatives: Compounds with a similar nitrophenyl group but different core structures.
Uniqueness
2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole is unique due to the combination of its difluoromethyl and nitrophenyl groups attached to the thiazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H6F2N2O2S |
|---|---|
分子量 |
256.23 g/mol |
IUPAC名 |
2-(difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6F2N2O2S/c11-9(12)10-13-5-8(17-10)6-2-1-3-7(4-6)14(15)16/h1-5,9H |
InChIキー |
NFPVVDNMUIGTDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(S2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



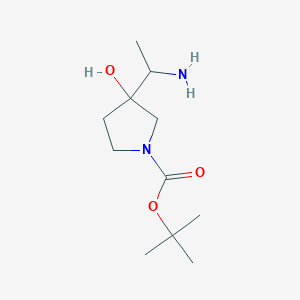
![(1-Methoxypropan-2-YL)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247485.png)

amine](/img/structure/B13247493.png)
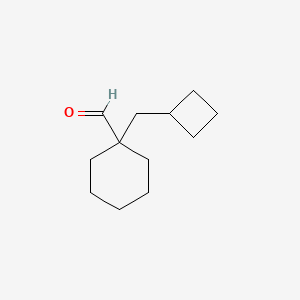
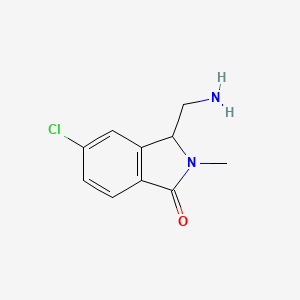
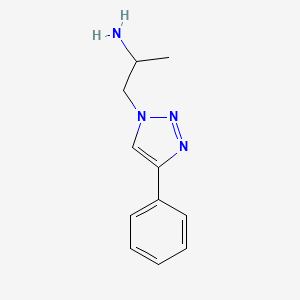
![N,N-Dimethyl-2-[(2-methylpropyl)amino]acetamide](/img/structure/B13247552.png)
![1-Butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13247562.png)
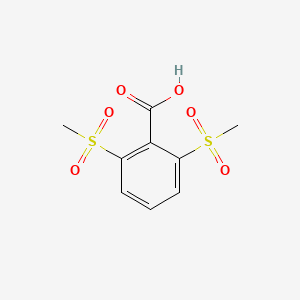
amine](/img/structure/B13247575.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride](/img/structure/B13247578.png)

